

beidellite formation from weathering of igneous rocks

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Beidellite*

Cat. No.: B077351

[Get Quote](#)

An In-depth Technical Guide to the Formation of **Beidellite** from the Weathering of Igneous Rocks

For Researchers, Scientists, and Drug Development Professionals

Introduction to Beidellite

Beidellite is a dioctahedral phyllosilicate clay mineral and a member of the smectite group.^[1] Its structure consists of a 2:1 layer, where one octahedral sheet is positioned between two tetrahedral sheets.^[1] A key characteristic of **beidellite**, like other smectites, is its capacity for cation exchange and interlayer swelling through the absorption of water and other polar molecules.^[1] This property is due to a net negative charge on the mineral layers, which in **beidellite** primarily originates from the substitution of Al^{3+} for Si^{4+} in the tetrahedral sheets.^[2] The general chemical formula for **beidellite** is $(Na,Ca_{0.5})_{0.3}Al_2((Si,Al)_4O_{10})(OH)_2 \cdot nH_2O$.^[3]

The unique properties of **beidellite** make it a subject of interest in various fields, including catalysis, materials science, and as an excipient in drug formulation due to its high surface area and adsorption capabilities. Understanding its formation is crucial for locating natural deposits and for developing synthetic analogues with tailored properties.

Geochemical Pathways of Beidellite Formation

Beidellite forms under a range of geological conditions, primarily through the low-temperature weathering and hydrothermal alteration of primary minerals found in igneous rocks.

Weathering of Primary Igneous Minerals

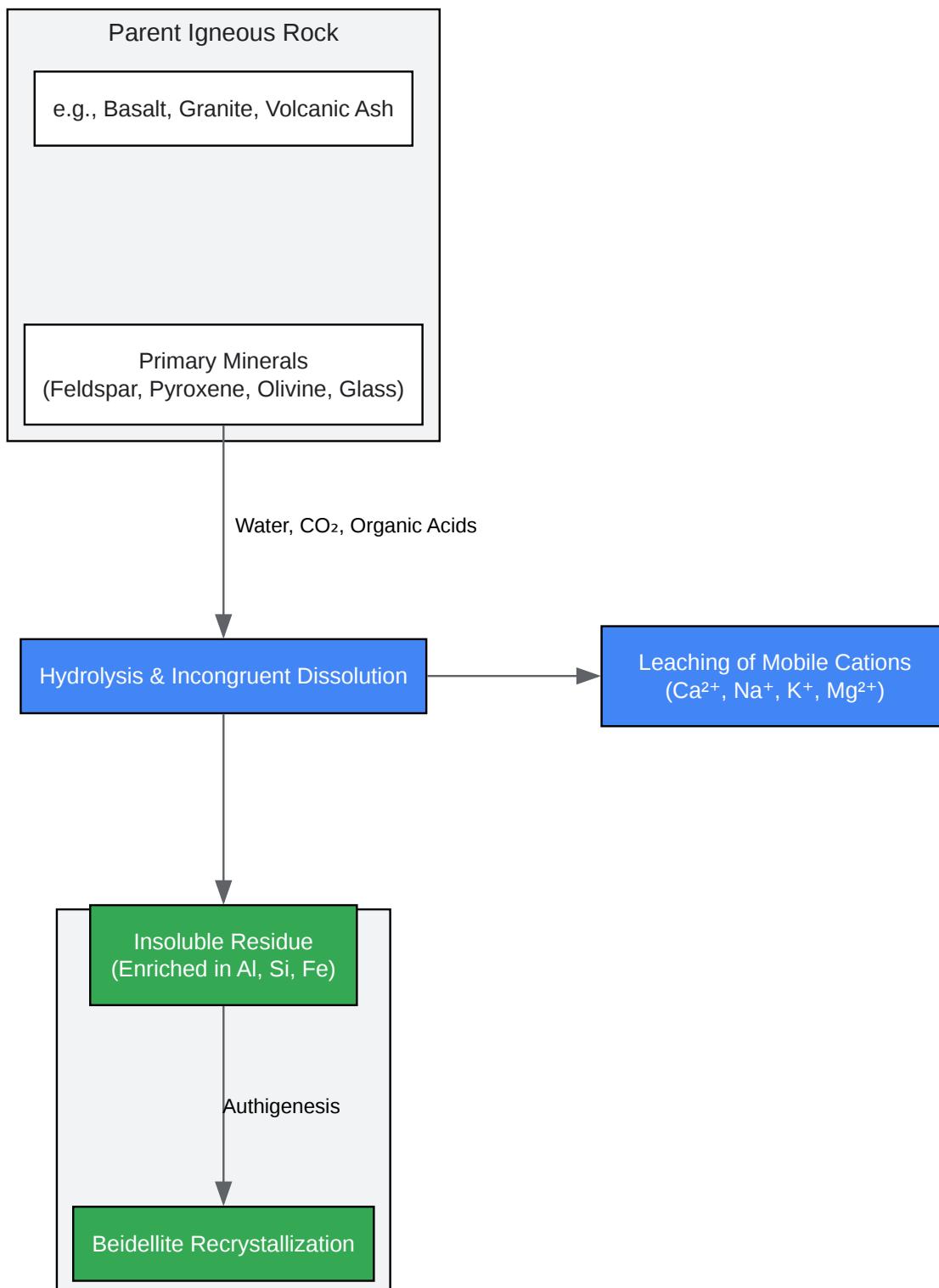
The formation of **beidellite** is a common outcome of the chemical weathering of aluminosilicate minerals present in igneous rocks like basalt, granite, andesite, and volcanic ash.^{[1][4][5]} The process involves the incongruent dissolution of primary minerals, where some elements are leached away while others recombine to form new secondary minerals like **beidellite**.

The stability of primary minerals during weathering generally follows the reverse of Goldich's dissolution series.^[4] Minerals that crystallize at higher temperatures, such as olivine and pyroxene, are less stable and weather more quickly than minerals like K-feldspar and quartz.^[4]

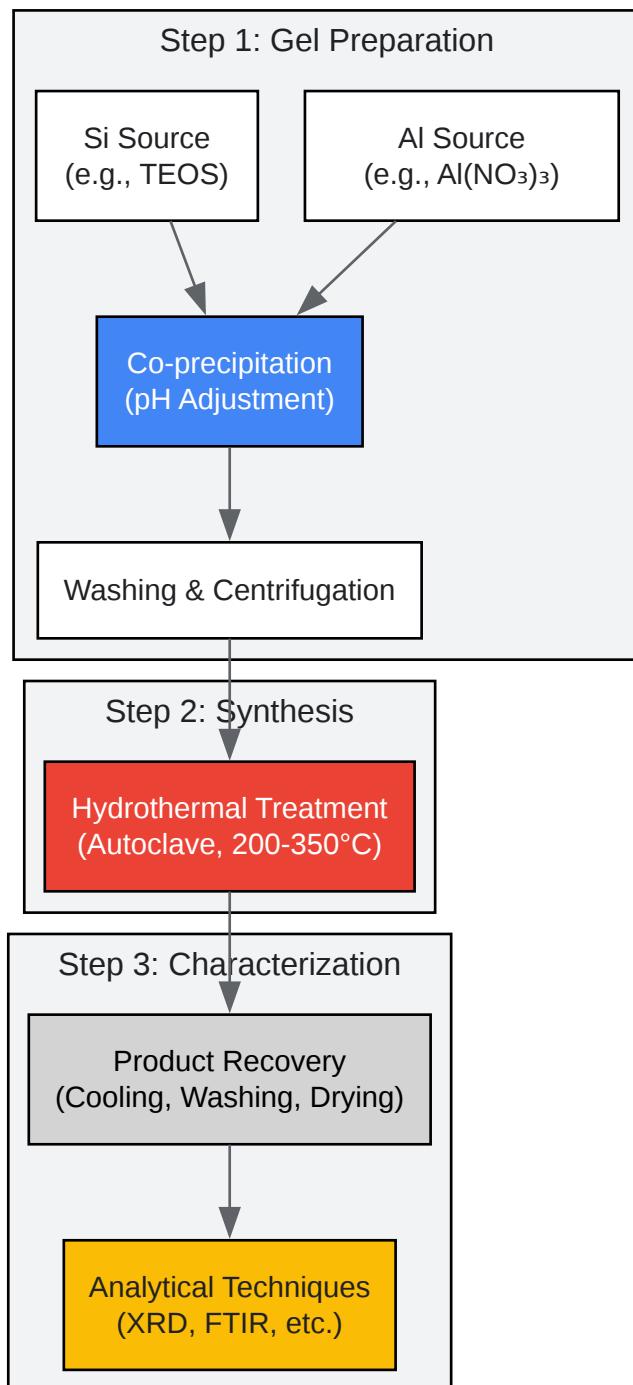
Key Weathering Reactions:

- Feldspars (e.g., Plagioclase, Orthoclase): Feldspars are abundant in many igneous rocks and are a primary source of aluminum and silicon for **beidellite** formation. Under acidic conditions, hydrolysis attacks the mineral structure, releasing alkali and alkaline earth cations (Na^+ , Ca^{2+} , K^+) and silicate into the solution, leaving behind a less soluble aluminum-rich residue that recrystallizes into **beidellite** and other clays.^{[1][4]}
- Pyroxenes and Amphiboles: These mafic minerals contribute iron and magnesium to the weathering environment. Their alteration can lead to the formation of iron-rich **beidellite** (nontronite) or intermediate smectites.^[4]
- Volcanic Glass: The amorphous, non-crystalline nature of volcanic glass and ash makes it highly susceptible to weathering.^{[1][5]} Its rapid alteration is a significant pathway for the formation of smectite clays, including **beidellite**, particularly in bentonite deposits.^[1]

The overall process is influenced by environmental factors. For instance, **beidellite** formation in soils derived from volcanic ash is favored by low pH and the presence of organic metal-complexing agents.


Hydrothermal Alteration

Hydrothermal alteration involves the reaction of hot, chemically active fluids with rocks. This process is common in volcanic and geothermal regions and can pervasively alter large volumes of igneous rock, leading to the formation of various secondary minerals, including **beidellite**.^[3]


During hydrothermal alteration, the original minerals of the igneous rock are replaced by an assemblage of alteration minerals. In many systems, smectite (including **beidellite**) is a characteristic alteration product in lower-temperature zones. For example, in hydrothermally altered dolerites, **beidellite** can form in veins and microfractures through the complete dissolution of parent minerals and subsequent crystallization from the fluid.

The diagram below illustrates the generalized pathways for **beidellite** formation from the primary minerals of an igneous rock.

Logical Workflow: Beidellite Formation via Weathering

Experimental Workflow: Hydrothermal Synthesis of Beidellite

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Weathering & Clay Minerals [www2.tulane.edu]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. ajs.scholasticahq.com [ajs.scholasticahq.com]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [beidellite formation from weathering of igneous rocks]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b077351#beidellite-formation-from-weathering-of-igneous-rocks>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com